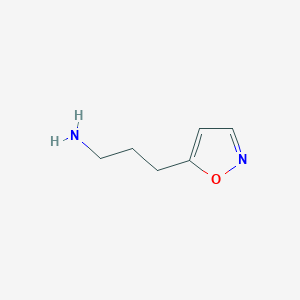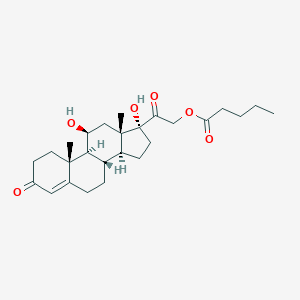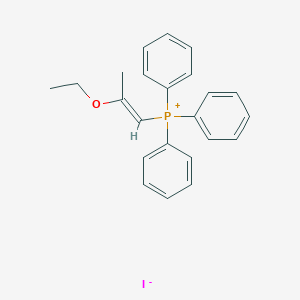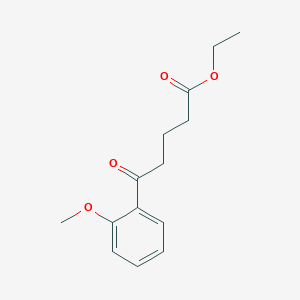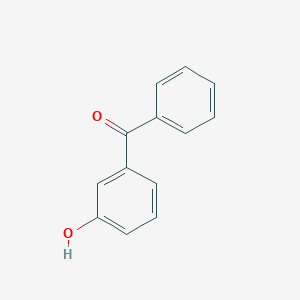
3-羟基二苯甲酮
描述
3-Hydroxybenzophenone is a benzophenone metabolite with potential estrogenic and anti-androgenic activity . It is a more attractive hydrogen bonding co-material for MCPBA, as the 3-hydroxyl group is unable to form an intramolecular hydrogen bond . It is commonly used as a radical and cationic photo initiator .
Synthesis Analysis
3-Hydroxybenzophenone can be synthesized by aromatization of 5-benzoyl-2-cyclohexenone in the presence of 10% Pd/C in refluxing xylene for 6 hours (60%) or in the presence of lithium bromide and cupric bromide in refluxing acetonitrile for 1 hour (75%) .Molecular Structure Analysis
The molecular formula of 3-Hydroxybenzophenone is C13H10O2 . The InChI Key is SHULEACXTONYPS-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Hydroxybenzophenone is commonly used as a radical and cationic photo initiator . It is a more attractive hydrogen bonding co-material for MCPBA, as the 3-hydroxyl group is unable to form an intramolecular hydrogen bond .Physical And Chemical Properties Analysis
3-Hydroxybenzophenone has a density of 1.2±0.1 g/cm3, a boiling point of 373.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 64.5±3.0 kJ/mol, and it has a flash point of 159.5±15.8 °C . The compound is soluble in Chloroform, DCM, and Ethyl Acetate .科学研究应用
Estrogenic and Anti-androgenic Activity
3-Hydroxybenzophenone is a benzophenone metabolite with potential estrogenic and anti-androgenic activity . This means it can interact with estrogen and androgen receptors, potentially influencing hormonal activity. This property could make it useful in research related to endocrine function and hormonal disorders .
Hydrogen Bonding Co-Material for MCPBA
3-Hydroxybenzophenone is a more attractive hydrogen bonding co-material for meta-Chloroperoxybenzoic acid (MCPBA), as the 3-hydroxyl group is unable to form an intramolecular hydrogen bond . This property could be useful in research involving oxidation reactions, where MCPBA is commonly used .
Radical and Cationic Photo Initiators
3-Hydroxybenzophenone is commonly used as a radical and cationic photo initiator . Photo initiators are compounds that produce reactive species when exposed to light, initiating a polymerization reaction. This makes 3-Hydroxybenzophenone useful in research related to polymer chemistry and materials science .
UV Chromophore in Sunscreens
Hydroxybenzophenone molecules, including 3-Hydroxybenzophenone, have applications in commercial sunscreens as an UV chromophore . They are known for their photostability and lack of reactivity after several hours of irradiation . This makes them useful in research related to skincare products and UV protection .
Research on Solvent Effects
The nature of the solvents has significant effects on the electron affinity, HOMO, LUMO, and energy band gap of the molecules . This makes 3-Hydroxybenzophenone useful in research related to solvent effects on molecular properties .
Research on Reduction Potential
3-Hydroxybenzophenone and its derivatives have been used in research exploring substituents and solvent effects on the reduction potential . This makes it useful in electrochemical research and the development of new materials with tailored electronic properties .
安全和危害
3-Hydroxybenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .
作用机制
Target of Action
3-Hydroxybenzophenone is a benzophenone metabolite with potential estrogenic and anti-androgenic activity . It is commonly used as a radical and cationic photo initiator .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It is a more attractive hydrogen bonding co-material for MCPBA, as the 3-hydroxyl group is unable to form an intramolecular hydrogen bond .
Biochemical Pathways
It is known that benzophenone-type uv filters, which include 3-hydroxybenzophenone, can cause significant dna damage . Exposure to hydroxylated metabolites of benzophenone, such as 3-Hydroxybenzophenone, resulted in particularly severe DNA damage .
Pharmacokinetics
It is known that it is soluble in chloroform, dcm, and ethyl acetate , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 3-Hydroxybenzophenone’s action are significant. Cells exposed to benzophenone-type UV filters, including 3-Hydroxybenzophenone, showed significant DNA damage compared to untreated cells . This suggests that 3-Hydroxybenzophenone may induce single-stranded DNA breakage in cells .
Action Environment
The action of 3-Hydroxybenzophenone can be influenced by environmental factors. For instance, benzophenone-type UV filters, including 3-Hydroxybenzophenone, have been identified as substances that pose a medium risk to the aquatic ecosystem . Therefore, the environmental context, such as the presence of water bodies, can significantly influence the compound’s action, efficacy, and stability.
属性
IUPAC Name |
(3-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULEACXTONYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047880 | |
| Record name | 3-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzophenone | |
CAS RN |
13020-57-0 | |
| Record name | 3-Hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Hydroxybenzophenone influence its phototoxicity compared to other benzophenone derivatives?
A2: While many benzophenone derivatives exhibit phototoxic behavior, 3-Hydroxybenzophenone displayed a moderate level of phototoxicity when compared to other derivatives like benzophenone and 4-hydroxybenzophenone in an in-vitro photohemolysis test []. Minor structural modifications on the benzophenone molecule, such as the position of the hydroxyl group, can significantly alter its phototoxic characteristics.
Q2: What is the role of 3-Hydroxybenzophenone in the synthesis of Poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) (isoPEK)?
A3: 3-Hydroxybenzophenone serves as a key monomer in the synthesis of isoPEK. It reacts with 4,4’-difluorobenzophenone under specific conditions (N-methylcaprolactam at 225 °C) to form the polymer []. Lower temperatures or different solvents can lead to the formation of cyclic oligomers (cyclomers), which can interfere with the desired polymerization process.
Q3: Can 3-Hydroxybenzophenone be used to synthesize copolymers, and if so, what are their properties?
A4: Yes, 3-Hydroxybenzophenone can be copolymerized with 4-fluoro-4‘-hydroxybenzophenone to create PEK/isoPEK copolymers []. These copolymers, with ratios ranging from 50/50 to 70/30, demonstrate the ability to undergo thermal crystallization. They exhibit melting temperatures between 264–307 °C and exhibit a random microstructure with isomorphic crystallization of both the PEK and isoPEK repeating units.
Q4: How does 3-Hydroxybenzophenone interact with bleomycin, and what are the genetic implications?
A5: Studies using the yeast Saccharomyces cerevisiae strain D7 indicate that 3-Hydroxybenzophenone, alongside other compounds like benzophenone and chlorpromazine, can enhance the mutagenicity and recombinogenicity of the antitumor antibiotic bleomycin []. This enhancement was observed in assays for mitotic gene conversion and point mutation. The mechanism of action is believed to involve DNA intercalation by 3-Hydroxybenzophenone.
Q5: What are the identified metabolites of oxazolam in rats, and how is 3-Hydroxybenzophenone involved?
A6: In a study on the metabolism of the benzodiazepine drug oxazolam in rats, several metabolites were identified. Notably, 2-amino-5-chloro-3-hydroxybenzophenone (ACHB) and its glucuronide conjugate were isolated from urine samples []. This finding suggests that 3-Hydroxybenzophenone is a metabolic intermediate in the breakdown pathway of oxazolam in rats.
Q6: What is known about the environmental fate and potential toxicity of 3-Hydroxybenzophenone and similar benzophenone-type UV filters?
A7: Benzophenone-type UV filters, including compounds like 3-Hydroxybenzophenone, are commonly used in various products and have been detected in aquatic environments []. Research using the freshwater planarian, Dugesia japonica, found that many benzophenone-type UV filters exhibit acute toxicity to aquatic organisms, highlighting the need for further investigation into their ecological risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


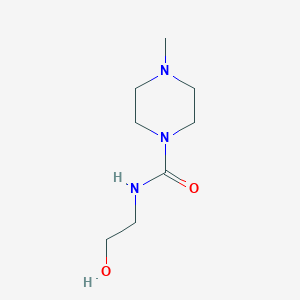
![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
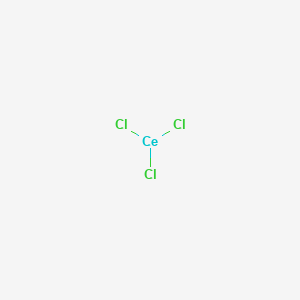
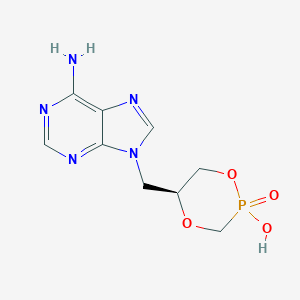
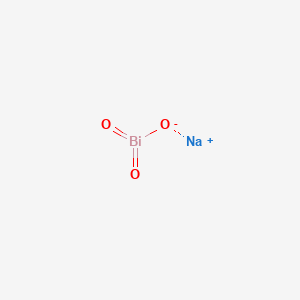
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
